Cas no 1076-74-0 (5-methoxy-2-methyl-1H-indole)

5-methoxy-2-methyl-1H-indole structure
5-methoxy-2-methyl-1H-indole structure
商品名:5-methoxy-2-methyl-1H-indole
CAS番号:1076-74-0
MF:C10H11NO
メガワット:161.200442552567
MDL:MFCD00005620
CID:83367
PubChem ID:24896666

5-methoxy-2-methyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 5-Methoxy-2-methylindole
    • 5-Methoxy-2-methyl-1H-indole
    • 5-Methoxy-2-methylin
    • NSC 63817
    • AKOS JY2082626
    • 5-Methoxy-2-methyindole
    • 2-Methyl-5-Methoxyindole
    • Indole, 5-methoxy-2-methyl-
    • 1H-Indole, 5-methoxy-2-methyl-
    • 5-Methoxy-2-methylindole 99%
    • 5-Methoxy-2-methylindole, 99+%
    • 5-Methoxy-2-Methylindole, 99+% 5GR
    • VSWGLJOQFUMFOQ-UHFFFAOYSA-N
    • NSC63817
    • PubChem7236
    • Maybridge1_002343
    • 5-Methoxy-2 methylindole
    • 2-methyl-5-methoxylindole
    • 5-methoxy-2-methyl-indole
    • 5-methoxy-2-methyl indole
    • 2-methyl-5-methoxy indole
    • NCIOpen2_000130
    • DivK1c_001095
    • HMS548C11
    • VSW
    • Q63395477
    • VSWGLJOQFUMFOQ-UHFFFAOYS
    • VSWGLJOQFUMFOQ-UHFFFAOYSA-
    • 5-METHOXY-
    • M0730
    • MFCD00005620
    • EINECS 214-066-5
    • KUC107903N
    • CCG-51145
    • AM689
    • SCHEMBL74023
    • 5-Methoxy-2-methyl-1H-indole #
    • M-3530
    • SR-01000640461-1
    • KSC-09-236
    • CHEBI:194945
    • NCGC00188230-02
    • BB 0262629
    • 1076-74-0
    • NCGC00188230-01
    • AC-23427
    • Z1197882538
    • CWJ
    • InChI=1/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3
    • AS-19488
    • NS00023471
    • DTXSID20148115
    • CS-W008520
    • AKOS004116677
    • BP-10441
    • CHEMBL4850447
    • 5-Methoxy-2-methylindole, 99%
    • CDS1_000055
    • EN300-77547
    • FT-0620558
    • SY011292
    • BDBM50578092
    • SB15294
    • NSC-63817
    • NCGC00188230-03
    • BBL104417
    • ALBB-006820
    • DB-040775
    • STK504142
    • 5-methoxy-2-methyl-1H-indole
    • MDL: MFCD00005620
    • インチ: 1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3
    • InChIKey: VSWGLJOQFUMFOQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC2=C(C=1)C=C(C)N2

計算された属性

  • せいみつぶんしりょう: 161.08400
  • どういたいしつりょう: 161.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 25

じっけんとくせい

  • 色と性状: まだ確定していません。
  • 密度みつど: 1.0840 (rough estimate)
  • ゆうかいてん: 86.0 to 89.0 deg-C
  • ふってん: 145°C/1.5mmHg(lit.)
  • フラッシュポイント: 113.1°C
  • 屈折率: 1.5200 (estimate)
  • ようかいど: Soluble in methanol (very faint turbidity.)
  • PSA: 25.02000
  • LogP: 2.48490
  • ようかいせい: 未確定

5-methoxy-2-methyl-1H-indole セキュリティ情報

5-methoxy-2-methyl-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-methoxy-2-methyl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MM476-5g
5-methoxy-2-methyl-1H-indole
1076-74-0 98%
5g
¥384.0 2022-06-10
Enamine
EN300-77547-0.5g
5-methoxy-2-methyl-1H-indole
1076-74-0 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-77547-5.0g
5-methoxy-2-methyl-1H-indole
1076-74-0 95.0%
5.0g
$45.0 2025-03-21
Chemenu
CM103252-25g
5-Methoxy-2-methyl-1H-indole
1076-74-0 95%+
25g
$169 2023-11-25
Enamine
EN300-77547-0.05g
5-methoxy-2-methyl-1H-indole
1076-74-0 95.0%
0.05g
$19.0 2025-03-21
OTAVAchemicals
1201647-50MG
5-methoxy-2-methyl-1H-indole
1076-74-0 95%
50MG
$29 2023-07-05
Fluorochem
092347-100g
5-Methoxy-2-methylindole
1076-74-0 95%
100g
£644.00 2022-03-01
TRC
M264400-100mg
5-Methoxy-2-methylindole
1076-74-0
100mg
$161.00 2023-05-18
Chemenu
CM103252-100g
5-Methoxy-2-methyl-1H-indole
1076-74-0 95%+
100g
$556 2023-11-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M113476-5g
5-methoxy-2-methyl-1H-indole
1076-74-0 98%
5g
¥541.90 2023-09-02

5-methoxy-2-methyl-1H-indole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1076-74-0)5-Methoxy-2-methylindole
注文番号:2475154
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:07
価格 ($):discuss personally

5-methoxy-2-methyl-1H-indole 関連文献

5-methoxy-2-methyl-1H-indoleに関する追加情報

Introduction to 5-methoxy-2-methyl-1H-indole (CAS No. 1076-74-0)

5-methoxy-2-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 1076-74-0, is a heterocyclic organic compound belonging to the indole family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activities. The presence of both methoxy and methyl substituents on the indole ring imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The indole core is a prominent motif in natural products and bioactive molecules, with numerous examples exhibiting pharmaceutical relevance. Among these, derivatives of indole have shown promise in various therapeutic areas, including neurology, oncology, and anti-inflammatory applications. The structural features of 5-methoxy-2-methyl-1H-indole contribute to its potential as a precursor or intermediate in the synthesis of more complex pharmacophores.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-methoxy-2-methyl-1H-indole and biological targets. Studies suggest that the methoxy group enhances binding affinity to certain protein receptors, while the methyl substituent influences the compound's solubility and metabolic stability. These insights have guided the design of novel analogs with improved pharmacokinetic profiles.

One of the most compelling aspects of 5-methoxy-2-methyl-1H-indole is its role in the development of bioactive molecules targeting neurological disorders. Research indicates that indole derivatives can modulate neurotransmitter systems, making them candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases. The methoxy substitution pattern, in particular, has been associated with enhanced receptor selectivity, which is crucial for minimizing side effects.

In oncology research, 5-methoxy-2-methyl-1H-indole has been explored as a potential inhibitor of key enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that derivatives of this compound can disrupt signaling pathways critical for tumor growth and survival. The structural flexibility of the indole ring allows for further functionalization, enabling chemists to optimize potency and selectivity against specific cancer targets.

The synthesis of 5-methoxy-2-methyl-1H-indole typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Catalytic processes and green chemistry principles have been increasingly employed to minimize waste and reduce environmental impact.

The pharmacological evaluation of 5-methoxy-2-methyl-1H-indole has revealed intriguing interactions with various biological systems. For instance, studies have shown that this compound can exhibit antioxidant properties, potentially protecting cells from oxidative stress-induced damage. Additionally, its ability to cross the blood-brain barrier has opened avenues for central nervous system (CNS) drug development.

The growing interest in natural product-inspired drug design has further highlighted the significance of 5-methoxy-2-methyl-1H-indole. Many bioactive compounds originate from plant-derived indoles or their synthetic analogs, underscoring the importance of exploring structurally related molecules like this one. Collaborative efforts between academia and industry are driving innovation in identifying new therapeutic agents based on such scaffolds.

Regulatory considerations play a crucial role in the development and commercialization of compounds like 5-methoxy-2-methyl-1H-indole. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials meet stringent quality standards. Furthermore, preclinical safety assessments are essential to evaluate potential toxicity profiles before human testing begins.

The future prospects for 5-methoxy-2-methyl-1H-indole are promising, with ongoing research aimed at expanding its applications across multiple therapeutic domains. Innovations in drug delivery systems may enhance its bioavailability and therapeutic efficacy. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will continue to accelerate the discovery process.

In conclusion,5-methoxy-2-methyl-1H-indole (CAS No. 1076-74-0) represents a compelling example of how structural modifications can yield bioactive molecules with significant pharmaceutical potential. Its versatility as a scaffold for drug discovery underscores its importance in modern medicinal chemistry research. As scientific understanding evolves,this compound will likely continue to play a pivotal role in developing novel treatments for human diseases.

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